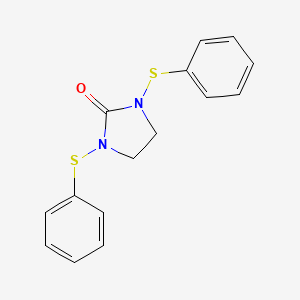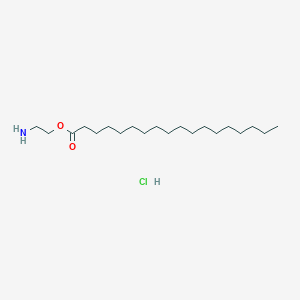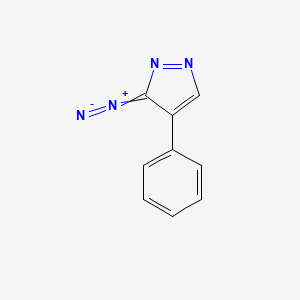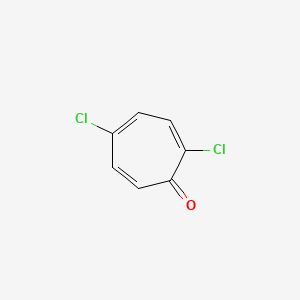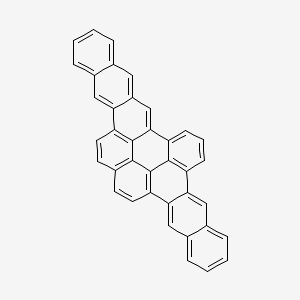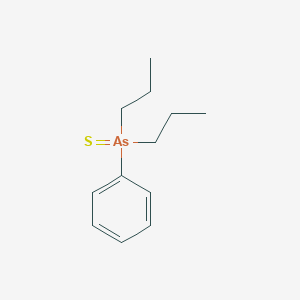
CID 71355337
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number CID 71355337 is a significant chemical entity with diverse applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355337 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a pyrimidine-fused ring compound, which is achieved through a series of reactions involving specific reagents and catalysts . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain product quality. The industrial methods also incorporate purification steps to remove any impurities and achieve the required chemical standards.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71355337 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to optimize the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound, enhancing its chemical versatility.
Wissenschaftliche Forschungsanwendungen
CID 71355337 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of CID 71355337 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The detailed molecular pathways and targets are subjects of ongoing research, aiming to elucidate the precise mechanisms underlying its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 71355337 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
What sets this compound apart from these similar compounds is its distinct chemical structure and reactivity. While it shares some functional groups with the listed compounds, its unique arrangement of atoms and bonds confers specific properties that make it suitable for particular applications in research and industry .
Eigenschaften
CAS-Nummer |
12030-15-8 |
|---|---|
Molekularformel |
InSc3 |
Molekulargewicht |
249.686 g/mol |
InChI |
InChI=1S/In.3Sc |
InChI-Schlüssel |
SLCIYQKISSGFGV-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Sc].[Sc].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
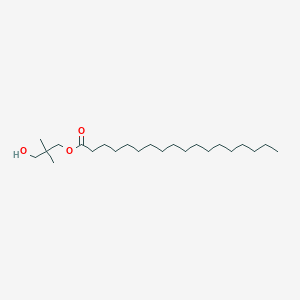
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

